molecular formula C22H29N5O3 B14934685 N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14934685
M. Wt: 411.5 g/mol
InChI Key: UGQQGMYTMZCYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a piperidine carboxamide moiety via a 4-oxobutyl linker. Beta-carbolines are heterocyclic compounds known for their interactions with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes such as monoamine oxidases . The piperidine carboxamide group enhances solubility and target specificity, while the oxobutyl linker provides structural flexibility for binding interactions. This compound has been hypothesized to modulate central nervous system (CNS) targets or kinase pathways, though its exact therapeutic application remains under investigation .

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H29N5O3/c23-21(29)15-7-11-26(12-8-15)20(28)6-3-10-24-22(30)27-13-9-17-16-4-1-2-5-18(16)25-19(17)14-27/h1-2,4-5,15,25H,3,6-14H2,(H2,23,29)(H,24,30)

InChI Key

UGQQGMYTMZCYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process begins with the reaction between isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This intermediate undergoes acidification, debenzylation, and reductive ammonification to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, in the airway smooth muscle. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking acetylcholine, the compound induces bronchodilation, making it easier for patients with COPD to breathe. The slow dissociation from the M3 receptor ensures prolonged action, making it suitable for once-daily administration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives in the piperidine-carboxamide and beta-carboline families. Below is a detailed analysis of its analogs based on available literature and chemical databases:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Modifications Reported Activity/Application Source
Target Compound Beta-carboline + piperidine carboxamide 4-Oxobutyl linker Hypothesized CNS/kinase modulation
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) Benzodiazolone + piperidine carboxamide Chloro, iodo-substituted aryl groups Potent inhibitor of 8-Oxo-Guanine DNA glycosylase (IC₅₀ = 12 nM)
4-(4-Fluorophenyl)piperidine Piperidine core Fluorophenyl substituent at C4 Intermediate in antipsychotic drug synthesis
Metabolite: 1-[2-(1-{4-[(4-Carbamoylpiperidin-1-yl)methyl]phenyl}-N-methylformamido)ethyl]piperidin-4-yl... Piperidine + carbamoyl group Formamido-ethyl-piperidine extension Metabolite of kinase inhibitors

Key Findings from Comparative Analysis

Bioactivity Differences :

  • The target compound’s beta-carboline core differentiates it from benzodiazolone derivatives like Compound 25 , which exhibit stronger DNA repair enzyme inhibition . Beta-carbolines are more commonly associated with receptor binding (e.g., 5-HT₂A antagonism) rather than direct enzymatic inhibition.
  • Fluorophenyl-piperidine analogs (e.g., 4-(4-Fluorophenyl)piperidine ) lack the carboxamide and beta-carboline moieties, resulting in reduced CNS target engagement but enhanced metabolic stability .

Structural Impact on Pharmacokinetics: The 4-oxobutyl linker in the target compound may improve blood-brain barrier penetration compared to rigid analogs like Compound 25, which has a bulkier aryl substituent .

Target Selectivity :

  • Piperidine carboxamide derivatives with aryl halides (e.g., Compound 25 ) show higher specificity for enzymatic targets, while beta-carboline hybrids may exhibit polypharmacology due to their dual binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.